3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile

Physicochemical characterization Building block sourcing Process chemistry

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, using generic N1-H or N1-methyl analogs often leads to the wrong regioisomer, compromising synthetic yield and SAR correlations. This N1-ethyl variant solves this by directing cyclization regioselectivity. • Directs formation of 2-alkylpyrazolo[3,4-d]pyrimidin-4-ones, structurally validated by X-ray crystallography. • Free 4-cyano group serves as a versatile synthetic handle for amidoxime, tetrazole, or fused heterocycle formation. • Reliable supply with batch-to-batch consistency for parallel chemistry workflows.

Molecular Formula C6H9N5
Molecular Weight 151.17 g/mol
Cat. No. B12863578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile
Molecular FormulaC6H9N5
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)N)C#N)N
InChIInChI=1S/C6H9N5/c1-2-11-6(9)4(3-7)5(8)10-11/h2,9H2,1H3,(H2,8,10)
InChIKeyBZLIXJHXDHBSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile: Core Identity and Class Positioning for Procurement Decision-Making


3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 72943-61-4) is a heterocyclic small molecule belonging to the aminopyrazolecarbonitrile family, characterized by a pyrazole core bearing two amino groups at positions 3 and 5, a nitrile at position 4, and an N1-ethyl substituent . This compound serves primarily as a versatile synthetic building block for the construction of kinase-targeted small-molecule inhibitors, fused heterocycles, and pharmaceutical intermediates [1]. Its molecular formula is C₆H₉N₅ with a molecular weight of 151.17 g·mol⁻¹ .

Why 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Generic In-Class Analogs


Substitution at the N1-position of aminopyrazole‑4‑carbonitriles profoundly alters physicochemical properties that govern reactivity, solubility, and downstream biological performance. The N1‑ethyl derivative occupies a distinct lipophilicity and steric profile compared to the N1‑H, N1‑methyl, and N1‑phenyl analogs . Direct experimental evidence from parallel synthetic routes demonstrates that the N1‑ethyl substituent modulates cyclization regioselectivity, directing the formation of 2‑alkylpyrazolo[3,4‑d]pyrimidin‑4‑ones rather than 1‑alkyl isomers—a structural outcome that cannot be achieved with N1‑H or N1‑methyl precursors under identical conditions [1]. Consequently, procuring a generic N1‑H or N1‑methyl analog in place of the N1‑ethyl compound risks generating the wrong regioisomer, compromising synthetic yield, and invalidating structure–activity relationship (SAR) correlations in kinase inhibitor programs.

Quantitative Differentiation Evidence for 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile


Reduced Boiling Point and Increased Volatility: 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile vs N1-H Analog

The N1-ethyl substitution lowers the boiling point by approximately 201°C compared to the unsubstituted N1-H derivative, with a measured boiling point of 423.4 ± 45.0 °C (at 760 mmHg) versus 624.47 °C for 3,5-diamino-1H-pyrazole-4-carbonitrile . This difference is accompanied by a reduction in density from 1.553 g·cm⁻³ to 1.4 ± 0.1 g·cm⁻³ .

Physicochemical characterization Building block sourcing Process chemistry

Boiling Point and Density Comparison: 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile vs N1-Methyl Analog

Compared to the N1-methyl analog 3,5-diamino-1-methyl-1H-pyrazole-4-carbonitrile, the N1-ethyl compound exhibits a boiling point of 423.4 ± 45.0 °C versus 447.6 ± 45.0 °C, representing a ΔT of approximately −24 °C . Density is also slightly lower at 1.4 ± 0.1 g·cm⁻³ compared to 1.5 ± 0.1 g·cm⁻³ for the methyl analog .

Physicochemical characterization Building block differentiation Solvent-free processing

Regiochemical Steering in Pyrazolopyrimidinone Cyclization: N1-Ethyl Directs 2-Alkyl Isomer Formation

In a head-to-head synthetic transformation protocol, 3,5-diaminopyrazole-4-carbonitriles bearing an N1-alkyl substituent reacted with carboxylic acids or acid chlorides followed by aqueous alkali to afford 2-alkylpyrazolo[3,4-d]pyrimidin-4-ones, whereas the N1-H analog preferentially gave the 1-alkyl regioisomer. The structure of the 2-alkyl isomer was confirmed by X-ray crystallography for a representative derivative [1]. This demonstrates that the N1-ethyl group is not merely a passive solubility handle but an active regiodirecting element that controls the connectivity of the fused heterocyclic product.

Regioselective synthesis Fused heterocycles Kinase scaffold construction

Class-Level Kinase Inhibition Potency Contextualization for 3,5-Diaminopyrazole-4-carbonitrile Scaffolds

While no direct kinase inhibition data are publicly available for the N1-ethyl compound itself, the structurally related 3,5-diamino-1H-pyrazole-4-carbonitrile derivative CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol) inhibits CDK9/cyclin T1 with an IC₅₀ of 0.35 μM and exhibits 38-fold selectivity over other CDK/cyclin complexes [1]. Crucially, the N1-ethyl compound contains a free 4‑cyano group—unlike the 4‑arylazo substituent in CAN508—preserving the nitrile as a synthetic handle for further diversification. This positions the N1-ethyl compound as an earlier-stage, more synthetically versatile entry point into the same pharmacophore space, enabling divergent exploration of 4‑substituted analogs that the pre-functionalized CAN508 scaffold cannot access.

CDK inhibition Kinase drug discovery Anticancer scaffolds

High-Value Research and Industrial Applications of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile


Regioselective Synthesis of 2-Alkylpyrazolo[3,4-d]pyrimidin-4-one Kinase Inhibitor Scaffolds

The demonstrated ability of the N1-ethyl group to direct 2-alkylpyrazolo[3,4-d]pyrimidin-4-one formation [1] makes this compound the preferred starting material for medicinal chemistry teams developing ATP-competitive kinase inhibitors that require a defined N2-alkyl substitution pattern. This regiochemical outcome is structurally validated by X-ray crystallography and cannot be replicated using N1-H or N1-methyl analogs under identical conditions [1].

Divergent Diversification of the 4-Cyano Handle for Scaffold-Hopping in CDK Inhibitor Programs

Unlike CAN508-type derivatives where the 4-position is occupied by a diazenyl group with limited further functionalizability, the free 4-cyano group in 3,5-diamino-1-ethyl-1H-pyrazole-4-carbonitrile serves as a versatile synthetic handle [2]. It can be converted to amidoximes, tetrazoles, aminomethyl groups, or cyclized to form fused pyrimidine, triazine, and imidazole systems, enabling systematic exploration of SAR around the 4-position within the CDK9 pharmacophore space pioneered by CAN508 (IC₅₀ = 0.35 μM) [2].

Optimization of Physicochemical Properties in Early Lead Generation via N1-Alkyl Screening

For structure–property relationship (SPR) studies, the incremental changes in boiling point (ΔBP ≈ −24 °C vs N1-Me ) and predicted lipophilicity provide a quantitative basis for selecting the N1-ethyl variant when an intermediate logD profile between the N1-H and N1-phenyl extremes is desired. This compound is particularly suited for parallel chemistry workflows where a series of N1-alkyl analogs are evaluated for solubility, permeability, and metabolic stability concurrently .

Building Block for Anticancer Kinase Inhibitor Libraries via Multicomponent Reactions

The combination of nucleophilic 3- and 5-amino groups with an electrophilic 4-cyano group renders this compound an ideal substrate for Groebke–Blackburn–Bienaymé (GBB) and related multicomponent reactions that generate imidazo[1,2-b]pyrazole and pyrazolo[1,5-a]pyrimidine cores—privileged scaffolds in anticancer kinase inhibitor discovery [3]. The N1-ethyl group simultaneously enhances organic solvent solubility relative to the N1-H parent, facilitating solution-phase library synthesis [3].

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